
(3-Carboxypropyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción del cloruro de (3-carboxipropil)trimetilamonio implica su conversión a óxido de trimetilamina N (TMAO) por la microbiota intestinal. El TMAO está implicado en el desarrollo de la arteriosclerosis y las enfermedades cardiovasculares a largo plazo. Los objetivos moleculares y las vías implicadas incluyen la modulación del metabolismo lipídico y las respuestas inflamatorias .
Análisis Bioquímico
Biochemical Properties
(3-Carboxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions. It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2)
Cellular Effects
It is known to be implicated in arteriosclerosis and long-term cardiovascular death .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of L-Carnitine
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El cloruro de (3-carboxipropil)trimetilamonio se puede sintetizar mediante la reacción de trimetilamina con gamma-butirolactona en presencia de ácido clorhídrico. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
En entornos industriales, el cloruro de (3-carboxipropil)trimetilamonio se produce utilizando rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, y el producto a menudo se purifica utilizando técnicas avanzadas como la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de (3-carboxipropil)trimetilamonio sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar óxido de trimetilamina N (TMAO).
Reducción: Puede reducirse para formar gamma-butirobetaina.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los nucleófilos comunes incluyen haluros, tioles y aminas.
Principales Productos Formados
Oxidación: Óxido de trimetilamina N (TMAO).
Reducción: Gamma-butirobetaina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El cloruro de (3-carboxipropil)trimetilamonio tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como sustrato en el estudio de los transportadores y el metabolismo de la carnitina.
Biología: Se utiliza para estudiar el papel de la microbiota intestinal en el metabolismo de la L-carnitina y su impacto en la salud cardiovascular.
Medicina: Se está investigando su posible papel en el desarrollo de la arteriosclerosis y las enfermedades cardiovasculares.
Comparación Con Compuestos Similares
Compuestos Similares
Gamma-butirobetaina: Un precursor de la L-carnitina.
Óxido de trimetilamina N (TMAO): Un metabolito implicado en las enfermedades cardiovasculares.
L-carnitina: Un compuesto involucrado en el metabolismo de los ácidos grasos.
Singularidad
El cloruro de (3-carboxipropil)trimetilamonio es único debido a su papel como metabolito intermedio en la conversión de L-carnitina a TMAO. Esto lo convierte en un compuesto valioso para estudiar las vías metabólicas y los impactos en la salud asociados con la L-carnitina y sus metabolitos .
Propiedades
Número CAS |
6249-56-5 |
|---|---|
Fórmula molecular |
C7H16ClNO2 |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H |
Clave InChI |
GNRKTORAJTTYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCC(=O)[O-].Cl |
Pictogramas |
Irritant |
Sinónimos |
3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []
A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.
Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []
A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


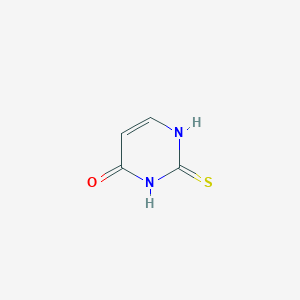
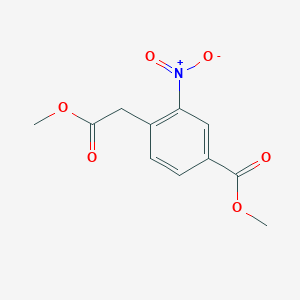
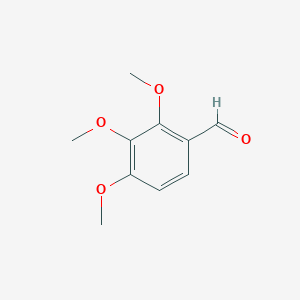
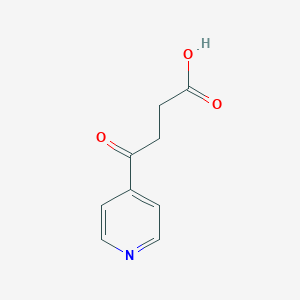




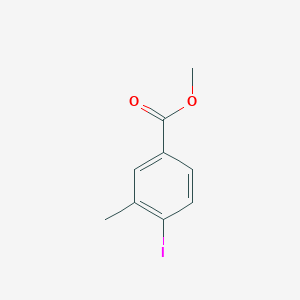
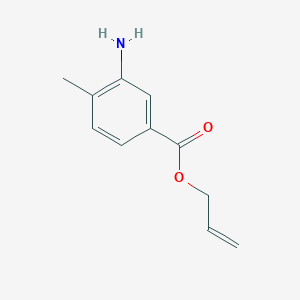
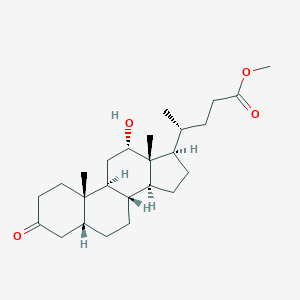
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)

